

Spectroscopic Profile of 2-Amino-3-(trifluoromethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-(trifluoromethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Amino-3-(trifluoromethyl)phenol** (CAS No. 106877-48-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. It is intended to serve as a reference for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-3-(trifluoromethyl)phenol**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.0 - 7.3	Multiplet	1H	Ar-H	Aromatic proton, likely experiencing complex splitting from neighboring protons and the CF ₃ group.
~ 6.8 - 7.0	Multiplet	1H	Ar-H	Aromatic proton, likely upfield due to the electron-donating effect of the amino and hydroxyl groups.
~ 6.6 - 6.8	Multiplet	1H	Ar-H	Aromatic proton, likely the most upfield aromatic signal.
~ 5.0 - 6.0	Broad Singlet	1H	-OH	Phenolic proton, chemical shift can be variable depending on solvent and concentration.
~ 3.5 - 4.5	Broad Singlet	2H	-NH ₂	Amino protons, chemical shift can be variable and may exchange with D ₂ O.

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment	Notes
~ 150 - 155	C-OH	Aromatic carbon attached to the hydroxyl group, deshielded.
~ 140 - 145	C-NH ₂	Aromatic carbon attached to the amino group, deshielded.
~ 120 - 130 (quartet)	-CF ₃	Carbon of the trifluoromethyl group, split by the three fluorine atoms.
~ 120 - 130	C-CF ₃	Aromatic carbon attached to the trifluoromethyl group.
~ 115 - 125	Ar-C	Aromatic carbons.
~ 110 - 120	Ar-C	Aromatic carbons.
~ 110 - 115	Ar-C	Aromatic carbons.

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Phenol
3300 - 3100	Medium	N-H Stretch	Aromatic Amine
3100 - 3000	Medium	C-H Stretch	Aromatic
1620 - 1580	Medium-Strong	C=C Stretch	Aromatic Ring
1520 - 1480	Medium-Strong	C=C Stretch	Aromatic Ring
1350 - 1150	Strong	C-F Stretch	Trifluoromethyl
1280 - 1180	Strong	C-O Stretch	Phenol
1335 - 1250	Strong	C-N Stretch	Aromatic Amine

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
177	High	[M] ⁺ (Molecular Ion)
158	Medium	[M - F] ⁺
108	Medium	[M - CF ₃] ⁺
80	Medium	[M - CF ₃ - CO] ⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.

NMR Spectroscopy

A solution of **2-Amino-3-(trifluoromethyl)phenol** (5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1] For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.

IR Spectroscopy

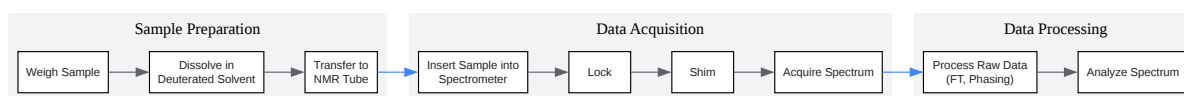
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

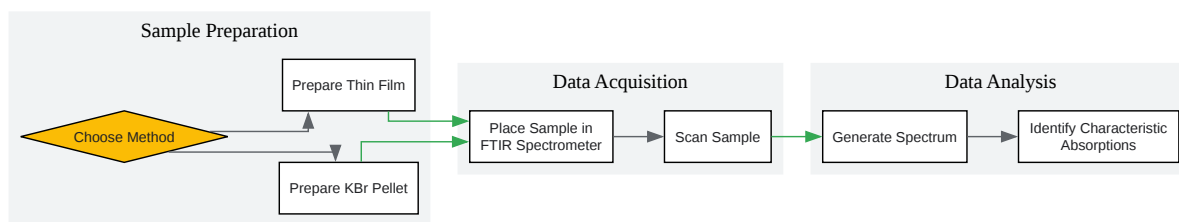
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



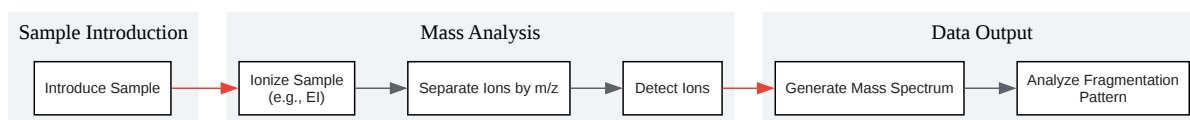
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NMR Spectroscopy Workflow



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Mass Spectrometry Workflow

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References

- 1. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | C₇H₆F₃NO₂S | CID 90259287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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